1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H16O3. It is characterized by a cyclohexane ring substituted with a hydroxyphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation to form the desired carboxylic acid . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
Oxidation: Formation of 1-(4-oxophenyl)cyclohexane-1-carboxylic acid
Reduction: Formation of 1-(4-hydroxyphenyl)cyclohexane-1-methanol
Substitution: Formation of 1-(4-alkoxyphenyl)cyclohexane-1-carboxylic acid derivatives
Scientific Research Applications
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid: Similar structure but different substitution pattern.
Cyclohexanecarboxylic acid: Lacks the hydroxyphenyl group, resulting in different chemical properties.
4-Hydroxybenzoic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7,14H,1-3,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLJOZVOMELKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1358798-21-6 |
Source
|
Record name | 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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